

Application Note: A Validated HPLC Method for the Determination of Hydrocotarnine Purity

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Compound of Interest

Compound Name: Hydrocotarnine

Cat. No.: B1197335

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Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of **Hydrocotarnine** purity in bulk drug substances. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in a pharmaceutical setting. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.

[\[1\]](#)[\[2\]](#)

Introduction

Hydrocotarnine is a phthalideisoquinoline alkaloid with potential therapeutic applications. Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to guarantee safety and efficacy. HPLC is a powerful analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[\[3\]](#)[\[4\]](#)[\[5\]](#) This application note provides a comprehensive protocol for a reversed-phase HPLC (RP-HPLC) method for the determination of **Hydrocotarnine** purity and its validation.

Chromatographic Conditions

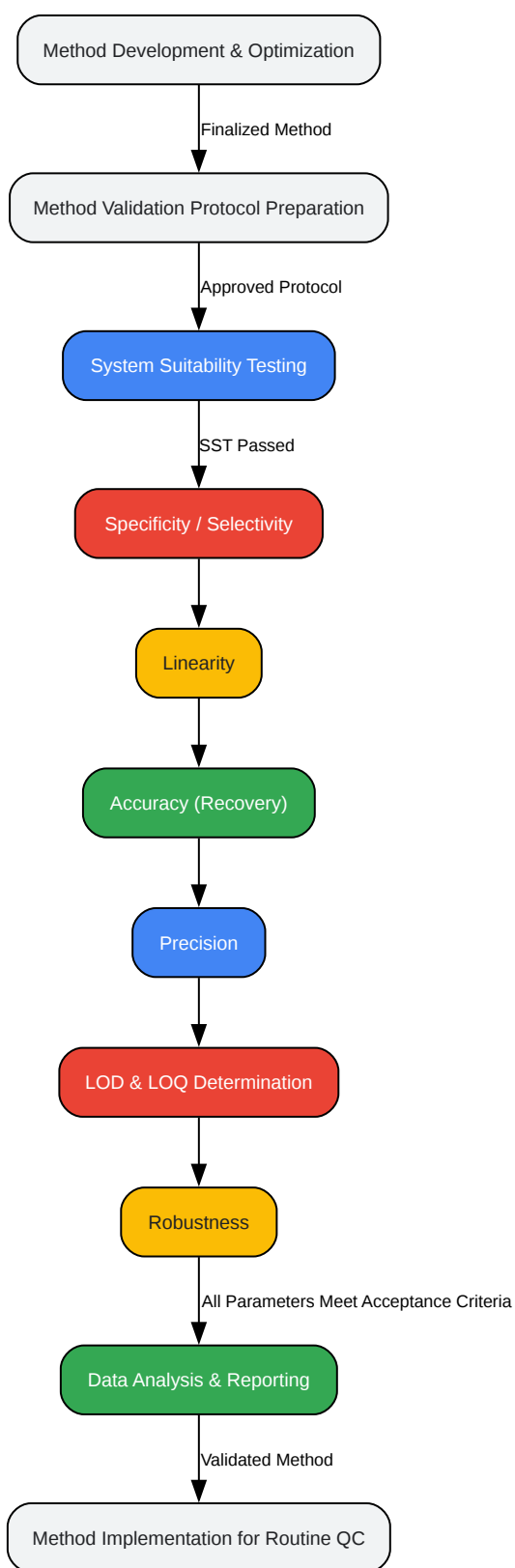
A summary of the optimized HPLC conditions is provided in Table 1.

Table 1: HPLC Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 μ m
Mobile Phase	Acetonitrile: 0.05 M Phosphate Buffer (pH 3.0) (40:60, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30°C
Detection Wavelength	290 nm
Run Time	20 minutes

Experimental Workflow

The following diagram illustrates the workflow for the development and validation of the HPLC method for **Hydrocotarnine** purity.



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